



# Application Notes and Protocols for N,N'-Diisopropylethylenediamine

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Compound of Interest		
Compound Name:	N,N-Diisopropylethylenediamine	
Cat. No.:	B087191	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### **Overview**

N,N'-Diisopropylethylenediamine is an organic compound featuring an ethylenediamine backbone with isopropyl groups attached to each nitrogen atom.[1] This structure, particularly the dual amine functionality and the steric hindrance provided by the isopropyl groups, gives it unique chemical properties. It is a colorless liquid with a distinct amine odor and is miscible with water.[1][2] Its versatility makes it a valuable intermediate and ligand in various chemical applications, including organic synthesis, coordination chemistry, and pharmaceutical development.[1][3]

### **Physicochemical Properties and Safety Information**

Proper handling and storage of N,N'-Diisopropylethylenediamine are crucial due to its hazardous nature. It is a flammable liquid and vapor that causes severe skin burns and eye damage.[2][4][5]

Table 1: Physicochemical Data for N,N'-Diisopropylethylenediamine



Property	Value	Reference
Chemical Formula	C8H20N2	[3]
Molecular Weight	144.26 g/mol	[3]
CAS Number	121-05-1 / 4013-94-9	[2][4]
Appearance	Colorless liquid	[1][3]
Boiling Point	169-171 °C	[6]
Density	~0.798 - 0.828 g/mL at 25 °C	[2][6]
Refractive Index	~1.4289 - 1.442 at 20 °C	[2][6]
Flash Point	54 °C (129 °F)	[2]
Solubility	Fully miscible in water; soluble in organic solvents like ethanol and acetone.[2][7]	
UN Number	2733 / 2734	[2][3]

#### Safety and Handling Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]
- Handling: Use only in a well-ventilated area or under a chemical fume hood.[8] Keep away from heat, sparks, open flames, and hot surfaces.[4][6] Ground/bond container and receiving equipment to prevent static discharge.
- Storage: Store in a cool, dry, and well-ventilated place.[4] It is air-sensitive; store away from air and oxidizing agents.[2] Keep the container tightly closed.[4]
- First Aid: In case of skin contact, immediately remove contaminated clothing and rinse with water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move the person to fresh air.[8] If swallowed, do NOT induce vomiting and seek immediate medical attention.[4][8]



### **Key Applications**

N,N'-Diisopropylethylenediamine serves as a versatile compound in several scientific fields.

- Organic Synthesis: It is a crucial intermediate in the synthesis of pharmaceuticals, notably
  the nootropic drug pramiracetam.[1][9] It is also used to produce other organic compounds,
  such as 1,4-diisopropyl-piperazin-2-one.[1][2] Its chiral structure makes it valuable in
  asymmetric synthesis for producing enantiopure compounds.[1]
- Coordination Chemistry and Catalysis: The nitrogen atoms readily donate their electron pairs
  to form stable coordination complexes with various transition metals, such as copper(II).[1]
  These complexes can exhibit interesting properties like thermochromism.[1][6] It is frequently
  used as a ligand for metathesis catalysts, which are important in rearranging carbon-carbon
  double bonds.[1][2]
- Drug Development: Historically, it was a key lead compound in the development of the antituberculosis drug Ethambutol.[1] More recently, it has been incorporated into pH-sensitive polymers for creating self-assembled micelles used in targeted drug delivery systems for cancer therapy.[1]

Caption: Logical relationships of key application areas.

## **Experimental Protocols**

This protocol describes the synthesis of N,N'-Diisopropylethylenediamine from N,N-diisopropylamino chloroethane hydrochloride, adapted from patent literature.[9] This method is noted for its high yield and use of readily available materials.[9]

Table 2: Effect of Temperature and Pressure on Ammonolysis Reaction Yield

Temperature (°C)	Pressure (MPa)	Reaction Time (hours)	Yield (%)	Reference
120	6	Not Specified	91.07	[1]
120	3.5	5	84.76	[1]
80	2	2	Not Specified	[1]



#### Materials and Reagents:

- N,N-diisopropylamino chloroethane hydrochloride (raw material)
- Liquid ammonia (NH₃)
- Benzene (solvent)
- High-pressure reactor with stirring and temperature control
- Sodium hydroxide (NaOH) solution
- Separatory funnel
- Distillation apparatus

#### Procedure:

- Reactor Setup: Add 93g (0.465 mol) of N,N-diisopropylamino chloroethane hydrochloride and 279g of benzene into a high-pressure reactor.[9]
- Ammonia Addition: Seal the reactor and introduce 119g (7 mol) of liquid ammonia.[9] The molar ratio of the hydrochloride raw material to ammonia should be between 1:5 and 1:15.[9]
- Reaction: Increase the temperature to 120°C over 3 hours, allowing the pressure to rise to 6
   MPa.[9] Maintain these conditions for 2-6 hours with continuous stirring.[9]
- Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.
- Work-up: Transfer the reaction mixture to a separatory funnel. Add a strong base solution (e.g., NaOH) to neutralize the hydrochloride and bring the pH to 12.5-13.5.[10]
- Extraction: Separate the organic layer (benzene containing the product). The aqueous layer can be extracted again with benzene to maximize recovery.
- Purification: Combine the organic layers and remove the benzene solvent under reduced pressure. The crude product is then purified by distillation to yield N,N'-



#### Diisopropylethylenediamine.[1]

Caption: Workflow for the synthesis of N,N'-Diisopropylethylenediamine.

This protocol provides a general framework for using N,N'-Diisopropylethylenediamine as a bidentate ligand to form a metal complex for a catalytic reaction.

#### Materials and Reagents:

- N,N'-Diisopropylethylenediamine
- Metal precursor (e.g., a salt of copper, ruthenium, etc.)
- Anhydrous, deoxygenated solvent (e.g., THF, Toluene)
- Substrate for the catalytic reaction
- Schlenk line or glovebox for inert atmosphere operations
- Magnetic stirrer and hotplate

#### Procedure:

- Ligand-Metal Complex Formation: a. In an inert atmosphere (glovebox or Schlenk line), dissolve the metal precursor in the anhydrous solvent in a Schlenk flask. b. In a separate flask, dissolve an equimolar amount of N,N'-Diisopropylethylenediamine in the same solvent.
   c. Slowly add the ligand solution to the stirring metal precursor solution at room temperature.
   d. Stir the mixture for a specified time (e.g., 1-4 hours) to allow for complete complex formation. The formation of the complex may be indicated by a color change.
- Catalytic Reaction: a. To the flask containing the newly formed catalyst complex, add the substrate for the reaction. b. If required, add any other reagents or co-catalysts. c. Heat the reaction mixture to the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).
- Product Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b.
   Quench the reaction if necessary (e.g., by adding water or a specific quenching agent). c.
   Extract the product into a suitable organic solvent. d. Dry the organic layer over an



anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and concentrate the solvent in vacuo. e. Purify the crude product using column chromatography, distillation, or recrystallization.

Caption: General workflow for using N,N'-Diisopropylethylenediamine as a ligand.

## **Characterization and Quality Control**

The identity, purity, and structural integrity of synthesized or purchased N,N'Diisopropylethylenediamine are confirmed using a combination of spectroscopic and
chromatographic methods.[1] Commercially available purities typically range from 97% to 99%.
[1][11]

Table 3: Spectroscopic and Analytical Data

Technique	Expected Results	Reference
<sup>1</sup> H NMR	Shows distinct signals for methyl, methine, secondary amine, and methylene protons.	[1]
FT-IR (cm <sup>-1</sup> )	ν(N-H) ~3300; ν(C-H) 2850- 3000; δ(N-H) ~1580; ν(C-N) ~1130.	[1]
Mass Spec (EI-MS)	Molecular ion peak [M] <sup>+</sup> at m/z 144.26. Fragmentation pattern dominated by α-cleavage.	[1]
Gas Chrom. (GC)	Used to determine purity by comparing the area of the product peak to impurity peaks.	[1]

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